5-(Cyclohexylthio)-2-furaldehyde
Description
5-(Cyclohexylthio)-2-furaldehyde (CAS: 915920-91-1) is a furan-derived aldehyde substituted with a cyclohexylthio group at the 5-position of the furan ring. This compound is synthesized with a purity of 95% and is cataloged under MFCD08691800 . Its structure combines the reactivity of the aldehyde group with the steric and electronic effects of the cyclohexylthio substituent, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-cyclohexylsulfanylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-8-9-6-7-11(13-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSFITCCHUIYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276639 | |
| Record name | 5-(Cyclohexylthio)-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-91-1 | |
| Record name | 5-(Cyclohexylthio)-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Cyclohexylthio)-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylthio)-2-furaldehyde typically involves the reaction of 2-furaldehyde with cyclohexylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the furan ring. The reaction is usually carried out under mild conditions, often at room temperature, to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylthio)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(Cyclohexylthio)-2-furancarboxylic acid.
Reduction: 5-(Cyclohexylthio)-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Cyclohexylthio)-2-furaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylthio)-2-furaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The cyclohexylthio group can influence the compound’s lipophilicity and reactivity, potentially affecting its interaction with biological targets.
Comparison with Similar Compounds
Key Observations :
Physical and Thermodynamic Properties
Thermodynamic Stability :
- Nitrophenyl-substituted analogues, such as 5-(nitrophenyl)-2-furaldehyde oximes, exhibit well-studied thermodynamic behaviors. Their sublimation enthalpies (ΔsubH°) range from 90–120 kJ/mol, determined via Knudsen effusion methods . While direct data for this compound are unavailable, the bulky cyclohexylthio group likely increases molecular weight and reduces vapor pressure compared to smaller substituents.
Solubility :
Catalytic Conversion :
- Methoxymethyl and ethoxymethyl derivatives (e.g., 5-(methoxymethyl)-2-furaldehyde) are precursors for biofuel additives, undergoing acid-catalyzed reactions to form acetylated products . The cyclohexylthio derivative’s thioether group may offer unique reactivity in transition-metal-catalyzed coupling reactions.
Molecular Recognition :
Industrial and Environmental Relevance
- Toxicity : Furanic compounds like 5-(hydroxymethyl)-2-furaldehyde (HMF) are toxicants in tobacco smoke and processed foods, but the cyclohexylthio derivative’s toxicity profile is undocumented .
Biological Activity
5-(Cyclohexylthio)-2-furaldehyde (CAS No. 915920-91-1) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a furan ring substituted with a cyclohexylthio group. This unique structure contributes to its biological properties, particularly its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate biochemical pathways involved in:
- Antioxidant Activity : It has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes that play a role in metabolic pathways, influencing processes like inflammation and cellular signaling.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant capabilities. A study demonstrated that the compound effectively scavenged free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity was assessed using the DPPH radical scavenging assay, where the compound showed a dose-dependent response.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study on Antioxidant Properties
In a controlled laboratory setting, researchers investigated the effects of this compound on oxidative stress markers in human cell lines. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting protective effects against oxidative damage.
Study on Antimicrobial Effects
A comprehensive study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria. The results confirmed its potential as an antimicrobial agent, particularly against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications.
Pharmacological Applications
Given its biological activities, this compound shows promise in several pharmacological applications:
- Antioxidant Supplements : Its ability to scavenge free radicals positions it as a potential candidate for supplements aimed at reducing oxidative stress.
- Antimicrobial Agents : The compound's efficacy against various pathogens suggests potential use in developing new antimicrobial therapies.
- Pharmaceutical Development : Its unique structure may serve as a lead compound for synthesizing derivatives with enhanced biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
